molecular formula C13H19O5P B1366740 Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS No. 14295-52-4

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Cat. No.: B1366740
CAS No.: 14295-52-4
M. Wt: 286.26 g/mol
InChI Key: YTYPSGYDIRZUOQ-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organic compound with the molecular formula C13H19O5P. It is a phosphonate ester derivative of benzoic acid and is known for its applications in various chemical reactions and research fields. This compound is characterized by its aromatic ring structure, which is substituted with a diethoxyphosphorylmethyl group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(diethoxyphosphorylmethyl)benzoate can be synthesized through a reaction between methyl 4-(bromomethyl)benzoate and triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours. The excess triethylphosphite is then removed under reduced pressure to yield the desired product as a colorless oil .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphorylmethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethoxyphosphorylmethyl group.

    Oxidation and Reduction Reactions: The aromatic ring and ester group can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Triethylphosphite: Used in the synthesis of the compound.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as benzoic acid derivatives.

    Reduction Products: Such as reduced aromatic compounds.

    Hydrolysis Products: Such as 4-(diethoxyphosphorylmethyl)benzoic acid.

Scientific Research Applications

Methyl 4-(diethoxyphosphorylmethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(diethoxyphosphorylmethyl)benzoate involves its interaction with molecular targets through its functional groups. The diethoxyphosphorylmethyl group can participate in nucleophilic and electrophilic reactions, while the aromatic ring can undergo various transformations. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: A precursor in the synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate.

    Diethyl 4-methoxycarbonylbenzylphosphonate: A related phosphonate ester with similar reactivity.

    Methyl 4-(hydroxymethyl)benzoate: A compound with a hydroxymethyl group instead of a diethoxyphosphorylmethyl group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the diethoxyphosphorylmethyl group and the methyl ester group allows for versatile applications in various chemical and biological contexts.

Properties

IUPAC Name

methyl 4-(diethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYPSGYDIRZUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449367
Record name Methyl 4-(diethoxyphosphorylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14295-52-4
Record name Methyl 4-[(diethoxyphosphinyl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14295-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(diethoxyphosphorylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (25 g, 109 mmol) and triethyl phosphate (24.3 ml, 142 mmol) was stirred at 150° C. for 24 h. The resulting mixture was purified by distillation (165-172° C., 1 mmHg) to obtain diethyl 4-(methoxycarbonyl)benzylphosphonate (21.5 g, 69%). To a mixture of diethyl 4-(methoxycarbonyl)benzylphosphonate (20.5 g, 71.5 mmol), 15-crown-5 (1.4 ml, 7.1 mmol) and THF (120 ml) was added sodium hydride (60% in oil, 2.9 g, 71.5 mmol) at 0° C. The mixture was stirred at 0° C. for 0.5 h. A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (11.9 g, 59.6 mmol) in THF (45 ml) was added dropwise to the resulting mixture over period of 10 min at 0° C. The mixture was stirred at room temperature for 20 h. The resulting mixture was poured into ice-water (200 ml) and the whole was extracted with ethyl acetate (100 ml×2). The extracts were washed with 5% aqueous sodium bicarbonate(100 ml), saturated sodium chloride solution (100 ml) successively. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 200 g, ethyl acetate/hexane=1/10) followed by recrystallization from hexane to give tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6.9 g, 35%) as a colorless crystalline powder. A mixture of tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6 g, 18 mmol) in methanol (150 ml) was hydrogenated over 10% palladium carbon (50% wet, 1 g) for 5 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 90 g, ethyl acetate/hexane=1/10) to obtain the title compound (6.1 g, 100%) as pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
24.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methylbenzoate (2.01 g, 13.3 mmol) and 1,2-dichloroethane (100 mL) was added benzoyl peroxide (catalytic amount) and NBS (2.84 g, 16.0 mmol). The resulting mixture was heated to reflux while being stirred under nitrogen. After three hours, another catalytic amount of benzoyl peroxide was added and the mixture was refluxed for an additional three hours. The reaction mixture was allowed to cool to RT, followed by the addition of Et2O (20 mL) and filtration of a solid which precipitated out of solution. The filtrate was washed with water (2×) and brine (2×), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give a light yellow clear oil. Triethyl phosphite (2.28 mL, 13.3 mmol) was added to the oil and the reaction was stirred under nitrogen at 160° C. for three hours. Excess triethyl phosphite was distilled off and the product was purified by column chromatography (EtOAc) to give a transparent light yellow oil (2.28 g, 7.97 mmol, 60%). Characterization data matches literature. E. N. Durantini, Synthetic Communications, 29:4201-4222 (1999).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Synthesis routes and methods III

Procedure details

6.64 g (40 mmol) of triethyl phosphite was added to 2.29 g (10 mmol) of methyl 4-(bromomethyl)benzoate, and the resultant mixture was stirred at 150° C. for 19 hours. The mixture was purified by the silica gel column chromatography to obtain the title compound.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of methyl 4-(bromomethyl)benzoate (12.5 g, 54.6 mmol) in triethyl phosphite (20 mL, 114 mmol) was heated at 150° C. for 2 hours. After cooling, the solution was concentrated under vacuum. Purification by chromatography (silica gel, 0-2% methanol in dichloromethane) afforded the title compound. MS (ESI) m/z 287 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2.29 g (10 mmol) of methyl 4-bromomethyl benzoate and 1.66 g (10 mmol) of freshly distilled triethyl phosphite was heated at 150°-160° C. for 3 hours. Any unreacted phosphite was purged in vacuo and the residual phosphonate ester was suitable for use in the next step; m/e 286; NMR (CDCl3) 1.25 (6H, t, OCH2CH3), 3.20 (2H, d, J=22 Hz, CH2P), 3.93 (3H, s, OCH3), 4.05 (4H, q, OCH2), 7.40 (2H, d, 3,5-H's), 8.05 (2H, d, 2,6-H's).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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